![molecular formula C9H14N2OS B13196946 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is characterized by the presence of a pyridine ring, a sulfanyl group, and an ethoxyethanamine chain. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine typically involves the reaction of pyridine-2-thiol with 2-chloroethanol to form 2-(pyridin-2-ylsulfanyl)ethanol. This intermediate is then reacted with ethylenediamine under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Complexation: The pyridine ring can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Nucleophiles: Ammonia, primary amines.
Metal Ions: Copper(II), nickel(II) salts.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted ethoxy derivatives.
Complexation: Formation of metal-pyridine complexes.
Wissenschaftliche Forschungsanwendungen
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is utilized in various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activities. The sulfanyl group can undergo redox reactions, modulating cellular redox states. Additionally, the ethoxyethanamine chain can interact with biological membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-ylsulfanyl)ethanol: Lacks the ethoxyethanamine chain, making it less versatile in biological applications.
2-(Pyridin-2-ylsulfanyl)ethylamine: Similar structure but without the ethoxy group, affecting its chemical reactivity and biological interactions.
Uniqueness
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is unique due to its combination of a pyridine ring, a sulfanyl group, and an ethoxyethanamine chain. This structural arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C9H14N2OS |
|---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
2-(2-pyridin-2-ylsulfanylethoxy)ethanamine |
InChI |
InChI=1S/C9H14N2OS/c10-4-6-12-7-8-13-9-3-1-2-5-11-9/h1-3,5H,4,6-8,10H2 |
InChI-Schlüssel |
APBBCXPMQUBVFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


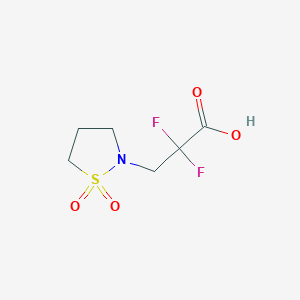
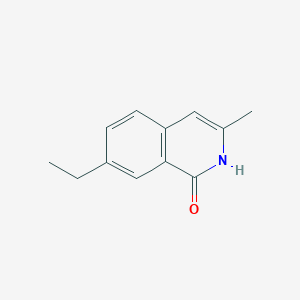
![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)
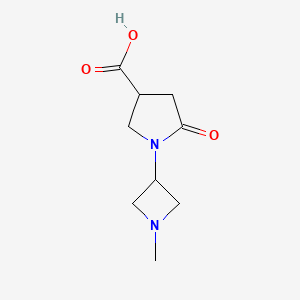
![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)
![4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13196903.png)
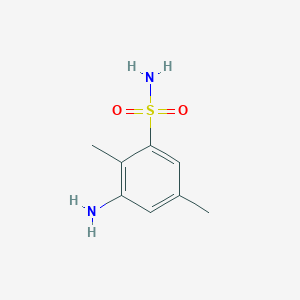
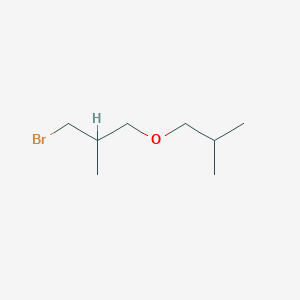

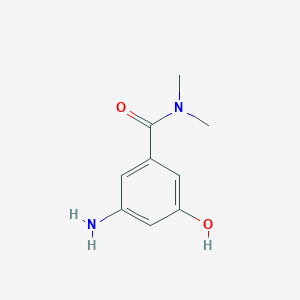
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
![1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13196930.png)
![3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196934.png)
